molecular formula C8H15ClO3S B13650651 4-Ethoxycyclohexane-1-sulfonyl chloride

4-Ethoxycyclohexane-1-sulfonyl chloride

Cat. No.: B13650651
M. Wt: 226.72 g/mol
InChI Key: TYJLJPOEFUEDGL-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexane-1-sulfonyl chloride is a specialized organic building block primarily used in research and development. Sulfonyl chlorides are highly reactive intermediates, and this compound is particularly valued for introducing the 4-ethoxycyclohexyl-sulfonyl moiety into target molecules. Its primary application is in nucleophilic acyl substitution reactions, where it serves as a key electrophile for the synthesis of sulfonamides , sulfonate esters, and other sulfonyl-derived compounds. These reactions are fundamental in medicinal chemistry and chemical biology for creating compound libraries, potential pharmaceutical candidates, and functional materials. The compound should be handled with care, as sulfonyl chlorides are typically moisture-sensitive and may cause skin and eye irritation . It often requires storage in a cool place under an inert atmosphere to maintain stability. This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers can use this reagent in the convergent synthesis of more complex molecular architectures, such as dendrimers . The cyclohexane ring introduces conformational constraints, while the ethoxy group can influence electronic properties and solubility, making it a versatile tool for modulating the properties of the final synthesized molecule.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

4-ethoxycyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3

InChI Key

TYJLJPOEFUEDGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of alkyl or cycloalkyl sulfonyl chlorides, including 4-ethoxycyclohexane-1-sulfonyl chloride, generally proceeds via the chlorination of the corresponding sulfonic acid or sulfonate precursor, or by direct oxidation and chlorination of mercaptans or disulfides in an aqueous acidic medium.

Two main routes are reported:

  • Route A: Chlorination of sulfonic acid derivatives or sulfonates.
  • Route B: Oxidation and chlorination of alkyl mercaptans or dialkyl disulfides in aqueous hydrochloric acid medium.

Route A: Chlorination of Sulfonic Acid Derivatives

This method involves converting the corresponding sulfonic acid or sulfonate ester of 4-ethoxycyclohexane-1-sulfonic acid into the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride.

Typical procedure:

  • The sulfonic acid precursor is dissolved or suspended in an inert solvent such as dichloromethane.
  • A chlorinating agent is added dropwise at low temperature (e.g., 0 °C to -10 °C) to control the reaction exotherm.
  • The reaction mixture is stirred for a set period (e.g., 30 minutes to several hours) to ensure complete conversion.
  • The product is isolated by extraction, washing, drying, and crystallization or distillation under controlled temperature to avoid decomposition.

This approach is classical and widely used for sulfonyl chloride synthesis but requires handling of corrosive chlorinating reagents and careful temperature control to prevent side reactions.

Route B: Continuous Oxidation and Chlorination of Mercaptans in Aqueous HCl Medium

A more industrially favorable and scalable method is the continuous preparation of alkyl sulfonyl chlorides by reacting the corresponding alkyl mercaptan or dialkyl disulfide with chlorine in a concentrated aqueous hydrochloric acid medium. This process avoids mechanical agitation by utilizing the vigorous evolution of gaseous HCl to create turbulence and intimate mixing.

Key features of this method (adapted for 4-ethoxycyclohexane-1-sulfonyl chloride):

  • Reactants: 4-ethoxycyclohexane-1-mercaptan or its disulfide analog.
  • Reaction medium: Concentrated aqueous hydrochloric acid (approx. 37% HCl).
  • Chlorine feed: Gaseous chlorine is sparged into the reactor.
  • Temperature: Controlled between 10 °C and 35 °C for optimal yield.
  • Reaction zone: Tubular reactor designed to maintain turbulent flow without mechanical stirring.
  • Product separation: The reaction mixture flows into a settling reservoir where the sulfonyl chloride product separates due to density differences and is continuously or intermittently withdrawn.

Advantages:

  • High yield (often >95%) and high purity product.
  • Continuous operation with short residence time (less than 5 minutes).
  • Minimal equipment size and capital cost.
  • Avoids mechanical agitation, reducing maintenance.

Process outline:

Step Description
Reactant feeding Metered addition of mercaptan and chlorine into reactor
Reaction Chlorine oxidizes mercaptan to sulfonyl chloride in HCl medium
Turbulence Gaseous HCl evolution creates mixing without mechanical stir
Product separation Sulfonyl chloride separates by density difference in settler
Product withdrawal Continuous or intermittent removal of sulfonyl chloride layer

This method is detailed in US Patent 3626004A, which describes the continuous production of alkyl sulfonyl chlorides with alkyl groups of 1 to 20 carbons, applicable to cycloalkyl derivatives like 4-ethoxycyclohexane-1-sulfonyl chloride by analogy.

Comparative Analysis of Preparation Methods

Feature Route A: Chlorination of Sulfonic Acid Route B: Continuous Mercaptan Oxidation and Chlorination
Starting material Sulfonic acid or sulfonate ester Alkyl mercaptan or dialkyl disulfide
Chlorinating agent Thionyl chloride, PCl5, oxalyl chloride Gaseous chlorine
Reaction medium Organic solvent (e.g., dichloromethane) Concentrated aqueous hydrochloric acid
Reaction conditions Batch, low temperature, controlled addition Continuous, moderate temperature, turbulent flow
Equipment Standard glass or metal reactors Tubular reactor with settling reservoir
Agitation Mechanical stirring required No mechanical stirring; turbulence from gas evolution
Reaction time Hours Minutes
Yield High but variable Very high (>95%)
Product purity High, may require purification High purity, minimal further processing
Scale Suitable for lab and medium scale Suitable for industrial continuous production
Safety considerations Handling corrosive chlorinating agents Controlled chlorine handling, HCl evolution management

Research Findings and Notes

  • The continuous method (Route B) is industrially preferred due to its efficiency, scalability, and safety profile.
  • The reaction temperature critically influences yield and purity; 10–35 °C is optimal.
  • The specific gravity difference between the aqueous HCl phase and the sulfonyl chloride phase enables effective phase separation.
  • The process can be adapted to cycloalkyl mercaptans with functional groups such as ethoxy substituents.
  • Post-reaction treatment includes vacuum "topping" to remove residual HCl and moisture, enhancing product stability.
  • The reaction feed rates must be controlled to maintain turbulence and avoid incomplete reaction or side products.
  • The method avoids the need for mechanical agitation, reducing capital and maintenance costs.

Summary Table of Preparation Parameters for 4-Ethoxycyclohexane-1-sulfonyl chloride

Parameter Recommended Range/Condition Comments
Starting material 4-Ethoxycyclohexane-1-mercaptan or disulfide Purity >95% preferred
Chlorine feed rate Stoichiometric to 5% excess Ensures complete conversion
Reaction medium 37% aqueous hydrochloric acid Maintains acidity and solubility
Reaction temperature 10 °C to 35 °C Optimal for yield and purity
Reaction time (residence time) <5 minutes Ensures continuous production
Mixing Turbulence from gaseous HCl evolution No mechanical stirring required
Product separation Settling reservoir with phase decantation Based on density differences
Product purity after topping >97% sulfonyl chloride Minimal impurities

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-ethoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify proteins and enzymes by reacting with amino groups, thereby altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 4-ethoxycyclohexane-1-sulfonyl chloride are influenced by its substituents and backbone structure. Below is a detailed comparison with three analogs:

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Backbone Key Reactivity Considerations
4-Ethoxycyclohexane-1-sulfonyl chloride* C₈H₁₅ClO₃S ~226.7 Ethoxy (-OCH₂CH₃) Cyclohexane Moderate steric hindrance; +I effect enhances electrophilicity of SO₂Cl
4-Methoxycyclohexane-1-sulfonyl chloride C₇H₁₃ClO₃S 212.7 Methoxy (-OCH₃) Cyclohexane Lower steric hindrance; faster reaction kinetics due to smaller substituent
4-(Cyclohexyloxy)benzene-1-sulfonyl chloride C₁₂H₁₅ClO₃S 298.8 Cyclohexyloxy (-OC₆H₁₁) Benzene Aromatic ring increases electron withdrawal, reducing SO₂Cl electrophilicity
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride C₁₀H₂₀ClO₃S 256.8 Branched alkoxy Butane High steric hindrance; reduced solubility in polar solvents

*Calculated values based on molecular formula.

Key Findings:

Steric Effects :

  • The ethoxy group in 4-ethoxycyclohexane-1-sulfonyl chloride provides moderate steric hindrance compared to the smaller methoxy group (212.7 g/mol) and the bulkier cyclohexyloxy group (298.8 g/mol). This balance may optimize its reactivity in nucleophilic substitutions .
  • The branched alkoxy substituent in 4-((4-methylpentyl)oxy)butane-1-sulfonyl chloride (256.8 g/mol) significantly impedes reaction rates due to steric shielding of the sulfonyl chloride group .

Electronic Effects :

  • Methoxy and ethoxy groups are electron-donating via inductive (+I) effects, enhancing the electrophilicity of the sulfonyl chloride moiety. Ethoxy’s stronger +I effect compared to methoxy may slightly increase reactivity .
  • In contrast, the cyclohexyloxy group on an aromatic backbone (C₁₂H₁₅ClO₃S) introduces electron-withdrawing effects via conjugation with the benzene ring, reducing electrophilicity .

Hazard Profiles: All sulfonyl chlorides are corrosive and require stringent safety measures (e.g., PPE, ventilation). For example, protocols for eye exposure (immediate flushing) and inhalation (fresh air, CPR) align with those documented for 4-heptylcyclohexanone, a structurally distinct but similarly hazardous compound . Longer alkoxy chains (e.g., ethoxy vs. methoxy) may reduce volatility, lowering inhalation risks but increasing environmental persistence .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-ethoxycyclohexane-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of a cyclohexane precursor followed by chlorination. For example, starting with 4-ethoxycyclohexanol, sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the sulfonyl chloride. Optimization requires monitoring reaction time, stoichiometry (e.g., excess SOCl₂ for complete conversion), and inert atmospheres to minimize hydrolysis .
  • Characterization : Confirm purity via 1^1H/13^13C NMR (e.g., δ ~3.5 ppm for ethoxy protons) and FT-IR (S=O stretching at ~1370 and 1180 cm1^{-1}). Mass spectrometry (ESI-MS) should show a molecular ion peak matching C8_8H15_{15}ClO3_3S .

Q. What safety protocols are critical when handling 4-ethoxycyclohexane-1-sulfonyl chloride?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound is moisture-sensitive; store under anhydrous conditions (e.g., molecular sieves). Quench residues with ice-cold sodium bicarbonate to neutralize acidic byproducts. Refer to SDS guidelines for sulfonyl chlorides, which mandate spill kits containing vermiculite or sand .

Advanced Research Questions

Q. How does the ethoxy substituent influence the reactivity of 4-ethoxycyclohexane-1-sulfonyl chloride compared to analogs like 4-methoxy derivatives?

  • Methodological Answer : The ethoxy group increases steric bulk and electron-donating effects, slowing nucleophilic substitution reactions compared to methoxy derivatives. Kinetic studies (e.g., using 19^19F NMR with fluorinated nucleophiles) reveal lower reaction rates in ethoxy-substituted compounds. Computational modeling (DFT) can quantify steric parameters (e.g., %Vbur_{\text{bur}}) to correlate structure-reactivity trends .
  • Data Contradiction : Some studies report conflicting Hammett substituent constants (σ\sigma) for ethoxy groups due to solvent polarity effects. Resolve discrepancies by repeating assays in standardized solvents (e.g., DMSO or THF) .

Q. What strategies mitigate side reactions (e.g., sulfonate ester formation) during amide coupling with 4-ethoxycyclohexane-1-sulfonyl chloride?

  • Methodological Answer : Pre-activate amines with bases like DMAP or DIPEA to deprotonate and enhance nucleophilicity. Use low temperatures (−20°C) to suppress hydrolysis. Monitor intermediates via LC-MS; if sulfonate esters form, introduce scavengers (e.g., polymer-bound sulfonic acid resins) to sequester excess reagent .

Q. How can this compound be applied in bioconjugation or materials science?

  • Methodological Answer : Its sulfonyl chloride group reacts selectively with amines or thiols in proteins or polymers. For protein labeling, optimize pH (7.5–8.5) to target lysine residues. In materials science, copolymerize with styrene derivatives via free-radical initiation to create sulfonated polymers with tunable hydrophilicity. Compare performance against 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride for steric effects on polymer crystallinity .

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